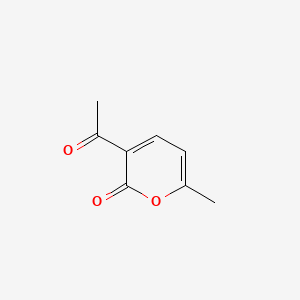![molecular formula C20H36O3 B13837793 (Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B13837793.png)
(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid is a complex organic compound characterized by its unique structural features It contains an epoxide ring and a long aliphatic chain with a double bond in the Z-configuration
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid typically involves multiple steps. One common approach is the epoxidation of an appropriate alkene precursor using a peracid, such as m-chloroperoxybenzoic acid (mCPBA). The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure the selective formation of the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to isolate the desired compound.
化学反应分析
Types of Reactions
(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The double bond in the aliphatic chain can be reduced to form the corresponding saturated compound.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, saturated aliphatic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid involves its interaction with specific molecular targets. The epoxide ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid methyl ester: A methyl ester derivative with similar structural features.
This compound ethyl ester: An ethyl ester derivative with comparable properties.
Uniqueness
This compound is unique due to its specific configuration and functional groups, which confer distinct chemical reactivity and biological activity. Its epoxide ring and Z-configuration double bond are key features that differentiate it from other similar compounds.
属性
分子式 |
C20H36O3 |
|---|---|
分子量 |
324.5 g/mol |
IUPAC 名称 |
(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid |
InChI |
InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6,18-19H,2-3,5,7-17H2,1H3,(H,21,22)/b6-4-/t18-,19+/m0/s1 |
InChI 键 |
FFYIZOYJCCKMDJ-QKJYYDANSA-N |
手性 SMILES |
CCCCC[C@H]1[C@H](O1)CCCC/C=C\CCCCCCC(=O)O |
规范 SMILES |
CCCCCC1C(O1)CCCCC=CCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


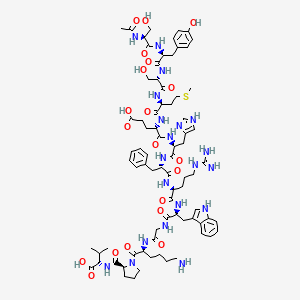
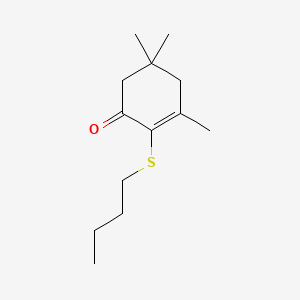
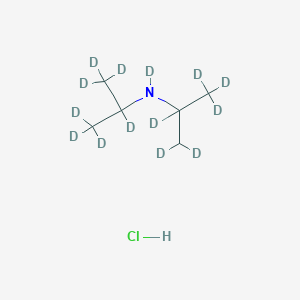

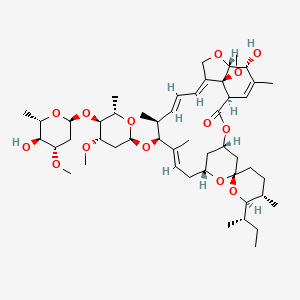
![D-[UL-13C6]Glucosamine Hydrochloride](/img/structure/B13837759.png)



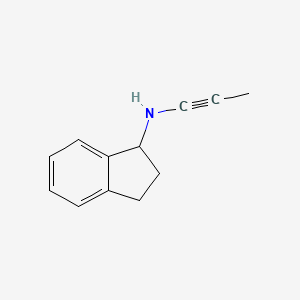
![Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine](/img/structure/B13837780.png)

![2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B13837804.png)
